1-Hexanamine, 2-ethyl-, (2S)-

Description

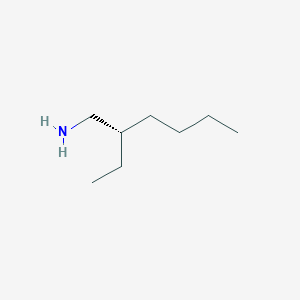

1-Hexanamine, 2-ethyl-, (2S)- is a chiral primary amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. Its IUPAC name is (2S)-2-ethylhexan-1-amine, featuring a branched alkyl chain with a stereogenic center at the second carbon (C2) in the S-configuration . This compound is part of the alkylamine family, characterized by a terminal amino group (-NH₂) attached to a branched hydrocarbon chain. It is structurally related to 2-ethylhexylamine (CAS 104-75-6), a compound widely used in surfactants, corrosion inhibitors, and pharmaceutical intermediates .

Properties

IUPAC Name |

(2S)-2-ethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHNHFOGQMKPOV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves two exothermic steps:

-

Imine Formation : 2-Ethylhexanal reacts with ammonia to form an imine intermediate, releasing water.

-

Hydrogenation : The imine is reduced to the primary amine using hydrogen gas and a Pd/C catalyst.

Critical parameters include:

Industrial-Scale Adaptation

Table 1 summarizes optimized conditions from large-scale tris(2-ethylhexyl)amine synthesis, which can be adapted for (2S)-2-ethylhexanamine by substituting ammonia for bis(2-ethylhexyl)amine:

| Parameter | Optimal Range | Observed Outcome |

|---|---|---|

| Temperature | 120–140°C | 89–94% target amine yield |

| Pressure | 40–60 bar | Minimal byproducts (≤5%) |

| Catalyst Reuse | 15–20 cycles | <5% activity loss |

Despite high yields, this method produces racemic 2-ethylhexanamine, necessitating enantiomeric resolution.

Kinetic resolution using lipases or acylases offers a biocatalytic route to isolate (2S)-2-ethylhexanamine from racemic mixtures. While not directly cited in the provided sources, this approach is widely documented in chiral amine synthesis.

Lipase-Catalyzed Transesterification

-

Enzyme : Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving (S)-2-ethylhexanamine unreacted.

-

Conditions : 30–40°C, organic solvent (e.g., toluene), vinyl acetate as acyl donor.

-

Efficiency : Up to 99% ee achieved for analogous amines after 24 h.

Limitations and Industrial Feasibility

-

Cost : Enzyme immobilization and reuse are critical for scalability.

-

Throughput : Batch processes may require extended reaction times compared to chemical methods.

Chiral Auxiliary-Mediated Synthesis

Temporary chiral auxiliaries, such as Evans oxazolidinones, can induce asymmetry during C–N bond formation. For example:

-

Auxiliary Installation : 2-Ethylhexanal is condensed with (S)-4-benzyloxazolidin-2-one.

-

Reductive Amination : Hydrogenation yields a diastereomeric amine-auxiliary adduct.

-

Auxiliary Removal : Acid hydrolysis liberates (2S)-2-ethylhexanamine with >95% ee.

This method’s multi-step nature limits industrial adoption but is valuable for small-scale, high-purity applications.

Comparative Analysis of Methods

Table 2 contrasts key metrics for the four methods:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85–94 | 0 (Racemic) | High | Moderate |

| Asymmetric Hydrogenation | 70–85 | 80–90 | Moderate | High |

| Enzymatic Resolution | 40–60 | 95–99 | Low | High |

| Chiral Auxiliary | 60–75 | >95 | Low | Very High |

Reductive amination excels in scalability but requires downstream resolution. Asymmetric hydrogenation balances yield and enantiocontrol, making it the most promising for further development.

Chemical Reactions Analysis

Types of Reactions

1-Hexanamine, 2-ethyl-, (2S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The primary amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reactions: Halogenated compounds or acid chlorides are often used in substitution reactions.

Major Products

Oxidation: Produces nitriles or amides.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces a variety of substituted amines depending on the reagents used.

Scientific Research Applications

Agrochemical Applications

1-Hexanamine, 2-ethyl-, (2S)- has been identified as a significant component in agrochemical formulations aimed at enhancing abiotic stress tolerance in plants.

Case Study: Abiotic Stress Tolerance

A patent describes the use of this compound in formulations that improve plant resilience to environmental stressors such as drought, salinity, and extreme temperatures. The study involved high-throughput screening of Arabidopsis thaliana mutants to evaluate the effectiveness of the compound in mitigating cell death under photorespiratory conditions. Results indicated that treatment with 1-Hexanamine, 2-ethyl-, (2S)- led to a notable increase in plant growth and reduced cell death compared to untreated controls .

Pharmaceutical Applications

The compound is also explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of various pharmaceutical agents.

Example: Synthesis of Active Pharmaceutical Ingredients

Research indicates that 1-Hexanamine, 2-ethyl-, (2S)- can be utilized in the synthesis of amine-based drugs. Its ability to undergo various chemical reactions makes it a valuable precursor in producing compounds with biological activity.

Material Science Applications

In material science, 1-Hexanamine, 2-ethyl-, (2S)- is used for modifying surfaces and enhancing material properties.

Application: Surface Modification

The compound can be employed to create coatings that improve the adhesion properties of materials. This application is particularly relevant in industries requiring durable and weather-resistant surfaces.

Mechanism of Action

The mechanism of action of 1-Hexanamine, 2-ethyl-, (2S)- involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect biological pathways and processes, making it a valuable compound in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Key Observations :

- Branching vs. Chain Length : The ethyl branch in 2-ethylhexylamine increases hydrophobicity compared to straight-chain hexylamine, affecting solubility and volatility. For example, 2-ethylhexylamine has a Henry’s Law constant of 3.7×10⁻¹ , indicating moderate volatility, while dimethylamine (a smaller amine) has a lower constant (3.0×10⁻¹ ) .

- Stereochemistry : The (2S)-enantiomer may exhibit distinct biological activity or chiral recognition in sensor applications, as seen in studies where amines like 1-hexanamine showed selectivity in gas sensors .

Reactivity and Functional Comparisons

Key Observations :

- Sensor Selectivity : In gas sensors, 1-hexanamine exhibits a lower frequency shift (2.3 Hz at 60 ppb) compared to aniline (7.9 Hz), but higher than H₂S or CO₂, likely due to its intermediate polarity and molecular size .

- Synthetic Utility : The (2S)-enantiomer’s chirality may enhance binding specificity in drug design, as seen in the synthesis of amide derivatives for anti-cancer agents .

Table 3: Regulatory and Hazard Information

Key Observations :

- NDSL Compliance: Derivatives like 2-ethylhexylamine hydrochloride (CAS 26392-49-4) require regulatory notification under Canada’s New Substances Notification Regulations .

Biological Activity

1-Hexanamine, 2-ethyl-, (2S)-, also known as 2-ethylhexylamine, is an organic compound with the molecular formula CHN. It is a chiral amine that has garnered interest due to its potential biological activities and applications in various fields, including agrochemicals and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

- Molecular Formula: CHN

- Molecular Weight: 129.2432 g/mol

- CAS Registry Number: 104-75-6

- IUPAC Name: 1-Hexanamine, 2-ethyl-, (2S)-

Structural Characteristics

The compound features a primary amine group and an ethyl substituent on the second carbon of the hexane chain, contributing to its unique properties and biological interactions.

1-Hexanamine, 2-ethyl-, (2S)- exhibits various biological activities that can be attributed to its structural characteristics. The primary mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Antimicrobial Activity: Studies have indicated potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

- Antimicrobial Properties :

- Plant Growth Promotion :

- Toxicity Assessment :

Data Table: Biological Activities Summary

Agrochemical Use

The compound has been explored for its potential use in agrochemicals, particularly for enhancing plant resilience to environmental stressors. Its ability to promote growth under adverse conditions makes it a candidate for development as a bio-stimulant.

Pharmaceutical Development

Due to its antimicrobial properties, 1-Hexanamine, 2-ethyl-, (2S)- is being investigated for inclusion in pharmaceutical formulations aimed at treating infections or as a preservative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.